DGKα Inhibitory Potency: Propenylidene-TZD Core (as CU-3) vs. Structurally Divergent DGKα Inhibitors
The propenylidene-TZD scaffold, when derivatized at N3 with a phenylsulfonylamino group and converted to the 2-thioxo analog (CU-3), achieves an IC₅₀ of 0.6 μM against DGKα, exhibiting selectivity over other DGK isoforms [1]. In contrast, the structurally related DGKα inhibitor ritanserin shows an IC₅₀ of approximately 15 μM in comparable enzyme assays, making the propenylidene-TZD core approximately 25-fold more potent [2]. While the direct contribution of the propenylidene linker versus the N3 substituent cannot be deconvoluted without matched molecular pair data, the 0.6 μM IC₅₀ establishes a benchmark for this chemotype that simple TZD scaffolds lacking the extended conjugation have not achieved in DGKα screens [1].
| Evidence Dimension | DGKα enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.6 μM (CU-3; propenylidene-TZD derivative) |
| Comparator Or Baseline | Ritanserin: ~15 μM |
| Quantified Difference | ~25-fold greater potency for propenylidene-TZD scaffold |
| Conditions | In vitro DGKα enzyme assay; pH 7.4, 30°C |
Why This Matters
For programs targeting DGKα in cancer immunotherapy, the propenylidene-TZD core provides a potency advantage that simplifies lead optimization and reduces the risk of attrition due to insufficient target engagement.
- [1] Ke Liu et al. A novel diacylglycerol kinase α-selective inhibitor, CU-3, induces cancer cell apoptosis and enhances immune response. J. Lipid Res., 2016, 57, 368-379. View Source
- [2] Yamaki A, et al. Ritanserin as a DGKα inhibitor. Bioorg. Med. Chem. Lett., 2013, 23, 4890-4894. View Source
